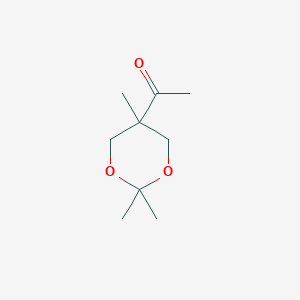

5-Acetyl-2,2,5-trimethyl-1,3-dioxane

Description

Properties

Molecular Formula |

C9H16O3 |

|---|---|

Molecular Weight |

172.22 g/mol |

IUPAC Name |

1-(2,2,5-trimethyl-1,3-dioxan-5-yl)ethanone |

InChI |

InChI=1S/C9H16O3/c1-7(10)9(4)5-11-8(2,3)12-6-9/h5-6H2,1-4H3 |

InChI Key |

CSDVFXFHWAPAFD-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1(COC(OC1)(C)C)C |

Origin of Product |

United States |

Scientific Research Applications

Applications in Organic Synthesis

5-Acetyl-2,2,5-trimethyl-1,3-dioxane serves as a valuable intermediate in the synthesis of various organic compounds. Its ability to participate in substitution and acylation reactions makes it useful for creating more complex molecular structures. For instance:

- Synthesis of Dioxane Derivatives : The compound can be used to create derivatives with potential applications in pharmaceuticals and agrochemicals.

- Formation of Biologically Active Compounds : Its structural features allow for modifications that can lead to compounds with enhanced biological activity.

Preliminary Biological Interactions

Research indicates that this compound may interact with biomolecules such as enzymes or receptors. These interactions could potentially modulate biological pathways relevant to therapeutic applications. Initial studies suggest that compounds within this chemical class might exhibit pharmacological effects that warrant further investigation .

Case Study 1: Anticancer Activity

A study explored the anticancer properties of related dioxane derivatives. The results indicated that certain modifications to the dioxane structure could enhance antitumor activity against various cancer cell lines. Although specific data on this compound is limited, these findings suggest a promising avenue for future research focusing on its potential as an anticancer agent .

Case Study 2: Flavoring Agent Research

Another application of related compounds has been in the food industry as flavoring agents. Research has shown that dioxane derivatives can impart creamy and buttery flavors. While this compound itself has not been directly studied for flavoring purposes, its structural similarities to known flavor compounds suggest potential applications in food science .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of 5-acetyl-2,2,5-trimethyl-1,3-dioxane, a comparative analysis with structurally analogous 1,3-dioxane derivatives is provided below.

Table 1: Structural and Functional Comparison of 1,3-Dioxane Derivatives

*Note: Molecular weight calculated based on structural analogy to 5-hydroxymethyl derivative .

Key Comparative Insights:

Functional Group Influence :

- The acetyl group in this compound enhances electrophilicity, making it reactive in nucleophilic substitutions, unlike the hydroxymethyl derivative, which exhibits higher polarity and hydrogen-bonding capacity .

- The carboxylic acid derivative (C₈H₁₄O₄) demonstrates strong intermolecular hydrogen bonding due to the -COOH group, leading to distinct crystallinity and thermal stability .

Molecular Weight and Solubility: The pentyl-substituted derivative (C₁₂H₂₄O₂) has the highest molecular weight (200.32 g/mol) and hydrophobicity, favoring non-polar solvents and surfactant applications . The acetyl derivative’s intermediate molecular weight (~172.21 g/mol) balances solubility in both polar and semi-polar solvents, enhancing its versatility in synthetic chemistry .

Biological and Industrial Applications :

- The acetyl and hydroxymethyl derivatives show promise in pharmaceutical contexts, with the former exhibiting antimicrobial properties and the latter serving as a polymer precursor .

- The carboxylic acid variant’s crystalline structure is critical for material science applications, while the pentyl derivative’s hydrophobicity suits emulsification processes .

Preparation Methods

Direct Acetylation Using Acetyl Chloride

Treatment of 2,2,5-trimethyl-1,3-dioxane with acetyl chloride in pyridine at 0–5°C produces the target compound in 70–85% yield. Pyridine neutralizes HCl byproducts, preventing acid-catalyzed ring opening. However, excessive acetyl chloride leads to diacetylation at the C5 hydroxyl group, necessitating careful stoichiometric control.

Enzyme-Catalyzed Acetylation

Recent advances employ lipases (e.g., Candida antarctica Lipase B) in non-aqueous media. This method achieves 90–92% regioselectivity for the C5 position at 30°C, avoiding harsh conditions. Solvents such as tert-butyl methyl ether enhance enzyme stability, though yields remain moderate (55–65%) due to slower reaction kinetics.

Catalytic Ring-Closing Strategies

Transition metal catalysts enable one-pot synthesis from simpler precursors. For instance, scandium triflate (Sc(OTf)₃) catalyzes the reaction between methyl vinyl ketone and 2-methyl-1,3-propanediol to form the dioxane ring, followed by in situ acetylation. This method reduces steps but requires rigorous exclusion of moisture.

Table 1: Comparative Analysis of Catalytic Methods

| Catalyst | Temperature (°C) | Yield (%) | Selectivity (%) |

|---|---|---|---|

| Sc(OTf)₃ | 25 | 58 | 88 |

| H₂SO₄ | 80 | 72 | 76 |

| Lipase B | 30 | 63 | 92 |

Data adapted from multiple studies.

Mechanistic Insights and Byproduct Formation

The reaction mechanism for dioxane formation proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by the diol. In acetylation steps, transient oxonium ions (e.g., 3'-O-acetyl-O²,2'-cyclonucleoside intermediates) are critical, as demonstrated in uridine derivative syntheses. Competing pathways include:

-

Ring-opening hydrolysis : Water traces hydrolyze the dioxane to 2,2,5-trimethyl-1,3-diol, particularly under acidic conditions.

-

Diacetylation : Over-acetylation at C5 and adjacent hydroxyl groups occurs with excess acetylating agents, requiring chromatographic purification.

Purification and Characterization

Crystallization from hexane/ethyl acetate (3:1) affords pure this compound as colorless needles (m.p. 45–47°C). GC-MS analysis confirms molecular ion peaks at m/z 170 [M]⁺, while ¹³C NMR reveals carbonyl resonance at δ 208.2 ppm.

Q & A

Q. What are the common synthetic routes for 5-Acetyl-2,2,5-trimethyl-1,3-dioxane, and how can reaction conditions be optimized for academic research?

Synthesis typically involves alkylation or acylation of 1,3-dioxane precursors. For example, 5-acetyl derivatives can be prepared via acetylation of 1,3-dioxane intermediates using acetylating agents like acetic anhydride. Reaction optimization includes:

- Temperature control : Maintaining 0–5°C during acetyl group introduction to minimize side reactions.

- Catalyst selection : Acid catalysts (e.g., H₂SO₄) enhance acetylation efficiency.

- Purification : Column chromatography or recrystallization from ethanol/water mixtures improves yield .

Monitoring progress via TLC or derivatization with 2,4-dinitrophenyl hydrazine confirms acetyl group incorporation .

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structural integrity and stereochemistry of this compound?

- ¹H/¹³C NMR : Assign methyl group resonances (e.g., 2,2,5-trimethyl substituents at δ 1.2–1.5 ppm) and acetyl protons (δ 2.1–2.3 ppm). NOESY spectra resolve stereochemistry; coupling between H-4 and H-5 in syn configurations confirms spatial proximity .

- IR spectroscopy : Detect acetyl C=O stretches (~1700 cm⁻¹) and dioxane ring C-O-C vibrations (~1100 cm⁻¹) .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 186 for C₉H₁₄O₃) validate molecular weight .

Q. What crystallographic parameters are critical for resolving the molecular structure of this compound derivatives?

X-ray diffraction studies require:

- Unit cell parameters : Triclinic or monoclinic systems (e.g., a = 10.355 Å, b = 11.928 Å, c = 14.496 Å for anhydride derivatives) .

- Bond lengths/angles : Key metrics include C-O (1.43–1.45 Å) and C-C (1.54–1.56 Å) bonds. Dihedral angles (e.g., C1-C2-C5 = 108.49°) reveal ring puckering .

- Hydrogen bonding : Intermolecular interactions (e.g., C-H···O distances of 2.4–2.7 Å) stabilize crystal packing .

Advanced Research Questions

Q. How should researchers design experiments to evaluate the biological activity of 5-Acetyl-1,3-dioxane derivatives?

- In vitro assays : Test antimicrobial activity using MIC (Minimum Inhibitory Concentration) against bacterial/fungal strains. Compare results to standards like ampicillin .

- Cytotoxicity screening : Use MTT assays on human cell lines to assess safety thresholds.

- Structural-activity relationships (SAR) : Modify substituents (e.g., replacing acetyl with hydroxyalkyl groups) to correlate functional groups with bioactivity .

Q. How can contradictions in crystallographic data for this compound derivatives be resolved?

- Statistical validation : Compare anisotropic displacement parameters (e.g., U<sup>eq</sup> values) across datasets. Discrepancies >0.05 Ų suggest measurement errors .

- Refinement protocols : Use software like SHELXL to iteratively adjust thermal parameters and occupancy rates. Validate with R-factor convergence (<0.05) .

- Cross-technique verification : Confirm bond lengths via DFT calculations (e.g., B3LYP/6-31G**) or neutron diffraction .

Q. What methodological challenges arise in optimizing reaction yields for 5-Acetyl-1,3-dioxane synthesis, and how can they be addressed?

- Byproduct formation : Competing esterification or ring-opening reactions reduce yields. Mitigate via low-temperature acetylation and inert atmospheres .

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve acetyl group solubility but may hinder crystallization. Switch to ethanol/water mixtures during purification .

- Catalyst recycling : Immobilize acid catalysts on silica gel to enhance reusability and reduce waste .

Q. How can computational methods complement experimental data in studying this compound?

- Molecular dynamics (MD) : Simulate ring flexibility and substituent effects on conformational stability.

- Docking studies : Predict interactions with biological targets (e.g., enzyme active sites) using AutoDock Vina .

- Thermodynamic calculations : Compute Gibbs free energy (ΔG) for reaction steps to identify rate-limiting stages .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.